molecular formula C10H14ClNO B13048420 (1S,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

Cat. No.: B13048420
M. Wt: 199.68 g/mol
InChI Key: HUVJRGQEWYHDPF-OIBJUYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol featuring a 3-chloro-5-methylphenyl substituent.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

HUVJRGQEWYHDPF-OIBJUYFYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Cl)[C@@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related amino alcohols, emphasizing substituent effects, stereochemistry, and available

Compound Name CAS Molecular Formula Substituents Stereochemistry Molecular Weight Key Properties Notes
(1S,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL (Target) Not Available C10H14ClNO 3-Cl, 5-Me (1S,2S) 215.68 (calc.) Data not explicitly provided in evidence. Likely higher lipophilicity due to Cl/Me substituents.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1270057-87-8 C10H14BrNO 3-Br, 5-Me (1S,2R) 244.13 Density: 1.406±0.06 g/cm³ (predicted); Smiles: Cc1cc(Br)cc(C(N)C(C)O)c1 Bromo substituent increases molecular weight and polarizability.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 C10H11ClF3NO 2-Cl, 4-CF3 (1S,2R) 253.65 No density/MP data; Smiles: CC(O)C(N)c1ccc(C(F)(F)F)cc1Cl CF3 group enhances electronegativity and metabolic stability.
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 28143-91-1 C9H13NO2 Phenyl (1S,2S) 167.20 mp 112–115°C; Price: 5g = JPY 15,300 Lower molecular weight; unsubstituted phenyl may reduce steric hindrance.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C13H21NO 3-t-Bu (1S,2R) 207.31 No physical data; bulky t-Bu group likely enhances hydrophobicity. Tert-butyl substituent may improve solubility in organic solvents.
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride Not Available C9H14ClNO Phenyl (hydrochloride salt) (1S,2S) 187.67 Exact mass: 187.076385; salt form improves crystallinity and stability. Salt formation is common for amino alcohols to enhance handling.

Key Research Findings and Trends

Electron-Withdrawing Groups: The trifluoromethyl (CF3) group in improves metabolic stability and resistance to oxidation, critical for drug design.

Stereochemical Influence :

  • The (1S,2S) configuration (e.g., ) vs. (1S,2R) (e.g., ) alters molecular geometry, impacting binding affinity in chiral environments.

Practical Considerations: Pricing and Availability: Compounds like (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol are commercially available at lower costs (JPY 15,300/5g) , while others (e.g., ) are discontinued, affecting accessibility. Salt Forms: Hydrochloride salts () are preferred for improved stability and crystallinity in industrial applications.

Data Gaps :

  • Physical properties (melting point, solubility) for the target compound and some analogs (e.g., ) are unreported, highlighting opportunities for further characterization.

Preparation Methods

Reductive Amination Using Chiral Amines

This method involves the condensation of 3-chloro-5-methylbenzaldehyde with a chiral amine to form an imine intermediate, followed by stereoselective reduction using reducing agents such as sodium borohydride or catalytic hydrogenation under chiral catalyst conditions.

Step Reagents/Conditions Purpose Notes
1 3-chloro-5-methylbenzaldehyde + chiral amine Imine formation Performed under anhydrous conditions to avoid hydrolysis
2 NaBH4 or catalytic hydrogenation with chiral catalyst Stereoselective reduction Catalyst choice critical for (1S,2S) selectivity
3 Purification (chromatography/crystallization) Isolation of (1S,2S) isomer Enantiomeric excess (ee) analysis required

This approach allows direct access to the amino alcohol with controlled stereochemistry, but reaction conditions must be optimized to suppress formation of other stereoisomers.

Alternative Chemical Routes

Other synthetic routes may involve:

  • Use of chiral auxiliaries attached to the aldehyde or amine moieties to direct stereochemistry during reduction.
  • Asymmetric catalytic hydrogenation of prochiral intermediates.
  • Resolution of racemic mixtures via crystallization or chiral chromatography.

These methods are less direct but may be employed depending on available reagents and desired scale.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Stereoselectivity Advantages Limitations
Reductive amination with chiral amine 3-chloro-5-methylbenzaldehyde + chiral amine NaBH4 or chiral catalyst High (dependent on catalyst/amine) Direct synthesis, scalable Requires chiral amines/catalysts, optimization needed
Enzymatic reduction Chlorinated propenone intermediate Ketoreductase enzymes + cofactors Very high Mild conditions, environmentally friendly Enzyme availability, substrate specificity
Chiral auxiliary approach Aldehyde derivatives + chiral auxiliary Reducing agents Moderate to high Can improve stereocontrol Additional steps for auxiliary attachment/removal
Resolution of racemate Racemic amino alcohol Chiral resolving agents High (after separation) Access to pure enantiomer Wasteful, lower yield

Research Findings and Optimization Notes

  • Reaction conditions such as solvent, temperature, and pH significantly impact stereoselectivity and yield.
  • Use of chiral amines or catalysts with proven high enantioselectivity is critical; for example, (S)- or (R)-configured amines can direct the formation of the (1S,2S) isomer.
  • Enzymatic methods, while less common for this compound, have shown excellent enantioselectivity in related systems and offer greener alternatives.
  • Purification techniques like chiral HPLC or crystallization using chiral acids/bases are often necessary to achieve high enantiomeric purity.
  • Analytical methods including chiral chromatography and NMR with chiral shift reagents are employed to confirm stereochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.